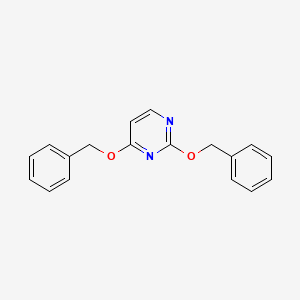

2,4-Bis(benzyloxy)pyrimidine

描述

Contextualization within Pyrimidine (B1678525) Chemistry

Significance of Pyrimidine Scaffold in Organic Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netgsconlinepress.com As a fundamental component of nucleic acids—cytosine, thymine, and uracil (B121893)—the pyrimidine ring is integral to the structure of DNA and RNA. researchgate.netnih.gov This natural prevalence has spurred the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of biological activities. gsconlinepress.commdpi.com

The pyrimidine ring is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in various synthetic drugs. researchgate.netgsconlinepress.com Its structural versatility and ability to engage in various chemical interactions have made it a "privileged scaffold" in drug discovery. mdpi.com Consequently, pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. gsconlinepress.comnih.govmdpi.comekb.eg The ability to readily modify the pyrimidine ring at various positions allows chemists to fine-tune the pharmacological properties of the resulting molecules. mdpi.com

Role of Benzyloxy Groups in Pyrimidine Derivatives

In pyrimidine derivatives, benzyloxy groups play a crucial dual role. Primarily, they serve as effective protecting groups for hydroxyl functionalities. organic-chemistry.orgwikipedia.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to prevent it from reacting during a chemical transformation at another site in the molecule. wikipedia.org The benzyl (B1604629) ether is stable under a variety of reaction conditions but can be selectively removed, often through catalytic hydrogenation, which regenerates the hydroxyl group. organic-chemistry.org

The presence of benzyloxy groups also influences the compound's physical and chemical properties. These groups can increase the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes. ontosight.aiontosight.ai Furthermore, the electron-donating nature of the benzyloxy group can impact the reactivity of the pyrimidine ring in certain chemical reactions. scbt.com In the context of 2,4-Bis(benzyloxy)pyrimidine, these groups protect the 2- and 4-positions of the pyrimidine ring, allowing for selective modifications at other positions, such as the 5- or 6-position. chemimpex.comarkat-usa.org

Historical Perspective of this compound Synthesis and Early Applications

The synthesis of 2,4-disubstituted pyrimidines has been a subject of interest for many years due to their potential as therapeutic agents. Early methods for the synthesis of such compounds often involved the reaction of a suitable pyrimidine precursor with an appropriate nucleophile. For instance, the displacement of chloro groups on a pyrimidine ring with benzyloxide is a common strategy. arkat-usa.org

Scope and Research Significance of this compound

The research significance of this compound lies primarily in its utility as a versatile synthetic intermediate. chemimpex.comlookchem.com It serves as a foundational building block for a diverse range of more complex heterocyclic compounds. lookchem.com

Key areas of its application in research include:

Synthesis of Nucleoside Analogues: this compound is a common starting material for the synthesis of modified pyrimidine nucleosides. researchgate.nettandfonline.comarkat-usa.org These analogues are designed to interfere with viral replication or cancer cell proliferation. ontosight.aitandfonline.com

Development of Novel Therapeutic Agents: Researchers have utilized this compound to create novel molecules with potential biological activities, including antifungal and anticancer properties. nih.govresearchgate.nettandfonline.com For example, it has been used in the synthesis of novel HSP90 inhibitors, which are a class of anticancer agents. researchgate.nettandfonline.comnih.gov

Organic Synthesis: The compound's reactivity allows for various chemical transformations, making it a valuable tool for organic chemists exploring new synthetic methodologies. chemimpex.comarkat-usa.org For instance, derivatives like 5-bromo-2,4-bis(benzyloxy)pyrimidine are used in cross-coupling reactions to introduce new functional groups onto the pyrimidine ring. chemimpex.comresearchgate.net

The ability to selectively modify the pyrimidine core after introducing the benzyloxy protecting groups makes this compound a highly valuable and frequently employed compound in the field of synthetic organic and medicinal chemistry. ontosight.ai

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₆N₂O₂ |

| Molecular Weight | 292.34 g/mol |

| CAS Number | 7306-79-8 |

| Appearance | Typically an off-white solid |

Structure

3D Structure

属性

IUPAC Name |

2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMTZUCWZADKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440123 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7306-79-8 | |

| Record name | 2,4-BIS(BENZYLOXY)PYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Bis Benzyloxy Pyrimidine and Its Analogues

Direct Alkylation Approaches to 2,4-Bis(benzyloxy)pyrimidine

Direct alkylation is a common and straightforward method for synthesizing this compound. This approach typically involves the nucleophilic substitution of leaving groups on a pyrimidine (B1678525) ring with a benzyl-containing nucleophile or vice-versa.

Reaction of Pyrimidine Halides with Benzyl (B1604629) Alcohols/Halides

The most prevalent direct alkylation method is the reaction of a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661), with benzyl alcohol. This reaction generally proceeds via a Williamson ether synthesis mechanism, where the alkoxide of benzyl alcohol acts as the nucleophile. byjus.commasterorganicchemistry.comwikipedia.org The alkoxide, generated by a suitable base, attacks the electron-deficient carbon atoms at the 2 and 4 positions of the pyrimidine ring, displacing the halide ions in a sequential SNAr (Nucleophilic Aromatic Substitution) reaction. wikipedia.orglifechempharma.com

The reactivity of the halide leaving groups is a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Benzyl halides, particularly benzyl bromide and benzyl chloride, are excellent alkylating agents in this context due to the stability of the corresponding benzyl carbocation-like transition state. organic-synthesis.comnih.gov

Alternatively, the reaction can be performed with uracil (B121893) (2,4-dihydroxypyrimidine) and a benzyl halide. In this case, a base is used to deprotonate the hydroxyl groups of uracil, forming a pyrimidine dioxido species that then acts as the nucleophile to displace the halide from the benzyl halide. nih.gov

Use of Specific Catalysts and Reaction Conditions

The efficiency of the direct benzylation of pyrimidine rings is highly dependent on the reaction conditions and the use of appropriate catalysts.

Bases and Solvents: Strong bases are typically required to generate the benzyl alkoxide from benzyl alcohol or to deprotonate the hydroxyl groups of uracil. Common bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃). organic-synthesis.comjk-sci.com The choice of solvent is also crucial; polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used as they can solvate the cation of the base while leaving the nucleophilic anion reactive. jk-sci.com

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. acsgcipr.org In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can facilitate the transfer of the benzyl alkoxide from an aqueous or solid phase to the organic phase containing the dihalopyrimidine. rsc.orgphasetransfer.com This method can improve reaction rates, allow for the use of milder bases like sodium hydroxide, and often leads to cleaner reactions with easier workup. acsgcipr.org

Metal Catalysis: While less common for this specific transformation, metal catalysts can be employed in related C-O bond-forming reactions. For instance, bismuth-catalyzed benzylation of dicarbonyl compounds has been reported, suggesting the potential for metal-catalyzed pathways in pyrimidine synthesis. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used for C-C bond formation on the 2,4-dichloropyrimidine scaffold, indicating the utility of metal catalysis in activating these positions. lifechempharma.com

Table 1: Reaction Conditions for Direct Alkylation

| Method | Substrates | Base/Catalyst | Solvent | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | 2,4-Dichloropyrimidine, Benzyl Alcohol | NaH, K₂CO₃ | DMF, Acetonitrile | Standard method, requires strong base and anhydrous conditions. organic-synthesis.comnih.gov |

| Phase-Transfer Catalysis | 2,4-Dichloropyrimidine, Benzyl Alcohol | NaOH, Quaternary Ammonium Salt | Toluene (B28343)/Water | Milder conditions, improved yields, suitable for industrial scale. acsgcipr.orgphasetransfer.com |

| Derivatization of Uracil | Uracil, Benzyl Bromide | NaH | DMF | Starts from readily available uracil. nih.gov |

Multicomponent Reaction Strategies for Pyrimidine Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like pyrimidine derivatives in a single step from three or more starting materials. These strategies build the pyrimidine ring and can be designed to incorporate the desired benzyloxy functionalities or precursors for their later introduction.

Biginelli Condensation and its Modifications for Pyrimidine Derivatives

The Biginelli reaction, first reported in 1893, is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). acs.orgnih.gov While the classic Biginelli reaction does not directly yield this compound, its modifications are highly relevant for creating functionalized pyrimidine cores. biomedres.usmdpi.com

Modern variations of the Biginelli reaction have expanded its scope significantly:

Use of Different Components: By replacing the standard components, a wide variety of substituted pyrimidines can be accessed. For example, using N-substituted ureas or different β-dicarbonyl compounds can introduce diversity into the final product. mdpi.com

Catalysis: A broad range of Brønsted and Lewis acids are effective catalysts. Catalysts such as 12-tungstophosphoric acid or zinc chloride can be used. mdpi.com

Aromatization: The initial dihydropyrimidine (B8664642) products can be oxidized to the corresponding aromatic pyrimidines in a subsequent step or sometimes in situ.

Although not a direct route to this compound, the Biginelli reaction provides a robust platform for synthesizing pyrimidine-2-ones, which can then be converted to the target compound through chlorination followed by nucleophilic substitution with benzyl alcohol.

Table 2: Key Features of the Biginelli Reaction and its Modifications

| Feature | Description |

|---|---|

| Reactants | Aldehyde, β-Dicarbonyl Compound, Urea/Thiourea. nih.gov |

| Product | 3,4-Dihydropyrimidin-2(1H)-one or -thione. |

| Catalysts | Brønsted or Lewis acids. mdpi.com |

| Modifications | Use of varied components, ionic liquids, solvent-free conditions. biomedres.usrsc.org |

[3+3] Cycloaddition Reactions in Pyrimidine Synthesis

[3+3] Cycloaddition or annulation reactions are another powerful strategy for constructing six-membered heterocyclic rings like pyrimidines. In this approach, a three-atom fragment (C-N-C) reacts with another three-atom fragment (N-C-N) to form the pyrimidine core.

A common implementation involves the reaction of β-enaminones or related species with amidines. The enamine provides a three-carbon backbone, while the amidine supplies the N-C-N fragment. This method allows for the synthesis of a wide array of substituted pyrimidines under various conditions. rsc.org

Recent advances have demonstrated metal-free [3+3] annulation of amidines with α,β-unsaturated ketones, which proceeds through a dihydropyrimidine intermediate that can be oxidized to the pyrimidine. rsc.org Copper-catalyzed [3+3] annulation of amidines with saturated ketones has also been developed, offering a pathway that involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.orgorganic-chemistry.org Lewis acid-promoted [3+3] annulation between 3-ethoxycyclobutanones and amidines also yields substituted pyrimidines. researchgate.net These methods provide access to diverse pyrimidine scaffolds that could be further functionalized to introduce benzyloxy groups.

Derivatization of Pre-formed Pyrimidine Rings to Install Benzyloxy Moieties

This strategy begins with a pre-existing pyrimidine ring, most commonly uracil (2,4-dihydroxypyrimidine), and introduces the benzyloxy groups through chemical modification. This is often the most direct and widely used laboratory-scale method for preparing this compound.

The primary reaction employed is the O-alkylation of the hydroxyl groups of uracil using a benzyl halide, typically benzyl bromide or benzyl chloride, in the presence of a base. nih.gov This is another application of the Williamson ether synthesis. byjus.commasterorganicchemistry.comwikipedia.org

The mechanism involves the deprotonation of the acidic N-H protons of uracil by a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF. This generates a dianion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction to form the O-benzylated product. The use of a stoichiometric amount of base is crucial to ensure both hydroxyl groups are alkylated.

Table 3: Typical Conditions for O-Benzylation of Uracil

| Reagent | Role | Molar Equivalents |

|---|---|---|

| Uracil | Starting Material | 1.0 |

| Benzyl Bromide/Chloride | Alkylating Agent | >2.0 |

| Sodium Hydride (NaH) | Base | >2.0 |

| Dimethylformamide (DMF) | Solvent | - |

This method is highly effective due to the robustness of the benzyl group as a protecting group in organic synthesis. nih.gov The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is completely consumed. nih.gov

Nucleophilic Aromatic Substitution Reactions on Pyrimidine Rings

Nucleophilic aromatic substitution (SNAr) is a fundamental method for the synthesis of substituted pyrimidines. The pyrimidine ring, being electron-deficient, is activated towards attack by nucleophiles, particularly at the C2, C4, and C6 positions, especially when a good leaving group like a halogen is present. nih.gov

A common and direct synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with a benzyl alkoxide. In this reaction, the benzyloxide anion acts as the nucleophile, displacing the chloride ions from the pyrimidine ring. The reaction typically proceeds in two sequential substitution steps.

Reaction Scheme:

Step 1: 2,4-Dichloropyrimidine reacts with one equivalent of sodium benzyloxide. The first substitution occurs preferentially at the more reactive C4 position.

Step 2: A second equivalent of sodium benzyloxide displaces the remaining chloride at the C2 position, yielding the final product, this compound.

This SNAr mechanism is facilitated by the electron-withdrawing nature of the ring nitrogen atoms, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. chemistrysteps.comyoutube.com The choice of solvent and temperature is crucial for optimizing the reaction yield and minimizing side products.

Coupling Reactions Involving Pyrimidine Intermediates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and synthesizing complex pyrimidine analogues. nih.govrsc.org In these methodologies, a pre-functionalized pyrimidine, such as a halogenated or boronic acid-substituted this compound, serves as a key intermediate.

For instance, 5-bromo-2,4-bis(benzyloxy)pyrimidine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the C5 position of the pyrimidine ring. This strategy provides access to a wide library of compounds with potential biological activities. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or NaHCO₃), and a suitable solvent system. researchgate.netsemanticscholar.org

Below is a table illustrating representative Suzuki-Miyaura coupling reactions involving benzyloxy-substituted pyrimidine intermediates.

| Pyrimidine Intermediate | Coupling Partner (Boronic Acid) | Catalyst/Base | Product |

|---|---|---|---|

| 5-Bromo-2,4-bis(benzyloxy)pyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2,4-Bis(benzyloxy)-5-phenylpyrimidine |

| 5-Bromo-2,4-bis(benzyloxy)pyrimidine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ / NaHCO₃ | 2,4-Bis(benzyloxy)-5-(4-fluorophenyl)pyrimidine |

| 2,4-Bis(benzyloxy)pyrimidin-5-ylboronic acid | 4-Chlorobromobenzene | Pd(OAc)₂ / JohnPhos / K₂CO₃ | 5-(4-Chlorophenyl)-2,4-bis(benzyloxy)pyrimidine |

Green Chemistry Approaches in this compound Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of pyrimidine derivatives to reduce environmental impact, improve efficiency, and enhance safety. researchgate.net These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green technique in pyrimidine synthesis. nih.govresearchgate.net Ultrasound irradiation enhances reaction rates and yields through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the reaction liquid. This process generates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. beilstein-archives.org

Advantages of ultrasound-assisted synthesis include:

Shorter Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes. researchgate.net

Higher Yields: Improved energy transfer and enhanced reactivity frequently lead to higher product yields.

Milder Conditions: Sonication can often promote reactions at lower bulk temperatures, preserving thermally sensitive functional groups. tandfonline.com

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry that has been successfully applied to the synthesis of pyrimidines. nih.govnih.gov Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation heats the reaction mixture directly and uniformly through dipolar polarization and ionic conduction. nih.gov This rapid and efficient energy transfer leads to a significant reduction in reaction times and often results in cleaner reactions with fewer side products. researchgate.netorientjchem.org

Solvent-Free Synthesis Methodologies

Performing reactions without a solvent, or under solvent-free conditions, is a key objective of green chemistry. This approach eliminates solvent waste, reduces environmental pollution, and simplifies product purification. For pyrimidine synthesis, solvent-free methods often involve grinding solid reactants together, sometimes with a catalytic amount of a solid support or acid/base catalyst (mechanochemistry). acs.orgresearchgate.net Techniques like ball milling or simple grinding can initiate reactions by providing the necessary activation energy through friction and physical contact. acs.org

The following table summarizes the key benefits of these green chemistry approaches compared to traditional synthesis methods.

| Technique | Primary Advantage | Impact on Synthesis | Green Chemistry Principle Addressed |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Energy Efficiency & Rate Enhancement | Reduces reaction times from hours to minutes; improves yields. researchgate.net | Design for Energy Efficiency |

| Microwave Irradiation | Rapid & Uniform Heating | Drastically cuts reaction times; often produces cleaner products with higher purity. researchgate.netresearchgate.net | Design for Energy Efficiency; Pollution Prevention |

| Solvent-Free Synthesis | Waste Reduction | Eliminates solvent use and waste; simplifies workup and purification. researchgate.net | Safer Solvents and Auxiliaries; Pollution Prevention |

Protecting Group Strategies for Pyrimidine Oxo Functions

The compound this compound can be considered a protected derivative of uracil, where the lactam-lactim tautomerism is fixed in the aromatic lactim form. In many multi-step syntheses, particularly in nucleoside chemistry, it is essential to mask the reactive oxo (or hydroxyl, in the lactim form) functions of the pyrimidine ring to prevent unwanted side reactions.

The benzyl (Bn) group is a widely used protecting group for hydroxyl functions due to its stability under a broad range of reaction conditions, including acidic and basic environments. nih.gov

Installation: The benzyl groups are typically installed via a Williamson ether synthesis, where the pyrimidine (e.g., uracil or 2,4-dichloropyrimidine) is treated with a benzyl halide (benzyl bromide or benzyl chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). organic-chemistry.org

Deprotection: A key advantage of the benzyl group is its facile removal under neutral conditions through catalytic hydrogenolysis. researchgate.net The protected compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This reaction cleaves the benzyl ether bond to regenerate the hydroxyl/oxo group, producing toluene as a benign byproduct. organic-chemistry.org This deprotection method is orthogonal to many other protecting groups, allowing for selective deprotection in complex molecules. researchgate.net

The table below lists the benzyl group alongside other common protecting groups for hydroxyl functions, highlighting their removal conditions.

| Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|

| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

| tert-Butyldimethylsilyl | TBDMS | Fluoride source (e.g., TBAF) or acid |

| Acetyl | Ac | Base (e.g., K₂CO₃, MeOH) or acid |

| p-Methoxybenzyl | PMB | Oxidative cleavage (e.g., DDQ, CAN) or H₂/Pd-C |

| Tetrahydropyranyl | THP | Aqueous acid (e.g., HCl, AcOH) |

Chemical Reactivity and Derivatization of 2,4 Bis Benzyloxy Pyrimidine

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is generally considered electron-deficient, which typically disfavors electrophilic aromatic substitution. However, the presence of two electron-donating benzyloxy groups at the 2- and 4-positions increases the electron density of the ring, particularly at the 5-position, making it susceptible to attack by electrophiles.

Halogenation Reactions (e.g., Bromination to form 5-Bromo-2,4-bis(benzyloxy)pyrimidine)

Halogenation is a common electrophilic aromatic substitution reaction that can be effectively carried out on 2,4-bis(benzyloxy)pyrimidine. The introduction of a halogen atom, typically bromine, at the 5-position provides a valuable synthetic handle for further functionalization through cross-coupling reactions.

The bromination of this compound is typically achieved using standard brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like chloroform (B151607) or carbon tetrachloride. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the bromine atom is introduced at the electron-rich 5-position.

Table 1: Halogenation of this compound

| Reactant | Reagent | Product | Position of Halogenation |

|---|

Nucleophilic Substitution Reactions of the Benzyloxy Groups

The benzyloxy groups at the 2- and 4-positions of the pyrimidine ring can, under certain conditions, act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. However, due to the relatively poor leaving group ability of the benzyloxy anion, this transformation typically requires activation of the pyrimidine ring. The introduction of a strong electron-withdrawing group, such as a nitro group, at the 5-position significantly enhances the susceptibility of the 2- and 4-positions to nucleophilic attack.

For instance, in a 5-nitro-substituted this compound, the benzyloxy groups could potentially be displaced by stronger nucleophiles like amines or thiols. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions at Substituted Positions

The 5-halo-2,4-bis(benzyloxy)pyrimidine derivatives, particularly 5-bromo-2,4-bis(benzyloxy)pyrimidine, are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 5-position.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base. nih.gov

These reactions proceed via a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2,4-bis(benzyloxy)pyrimidine

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4 / Base | 5-Aryl-2,4-bis(benzyloxy)pyrimidine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 5-Alkynyl-2,4-bis(benzyloxy)pyrimidine |

Functional Group Interconversions on Pyrimidine Side Chains

While direct derivatization of this compound is common, this scaffold can also be elaborated by first introducing a functionalized side chain and then performing subsequent chemical transformations on that side chain. For instance, a 5-formyl or 5-carboxy group can be introduced, and these can then be converted into a variety of other functional groups.

A 5-formyl-2,4-bis(benzyloxy)pyrimidine could undergo reactions typical of aldehydes, such as:

Oxidation to a carboxylic acid.

Reduction to a hydroxymethyl group.

Reductive amination to form an aminomethyl group.

Wittig reaction to form an alkene.

Similarly, a this compound-5-carboxylic acid could be converted into:

Esters via Fischer esterification.

Amides via coupling with amines using a coupling agent.

Alcohols via reduction with a strong reducing agent like lithium aluminum hydride.

These transformations allow for the synthesis of a diverse library of compounds with various functionalities at the 5-position, while the benzyloxy groups at the 2- and 4-positions remain intact.

Synthesis of Pyrimidine-Fused Heterocyclic Systems Containing Benzyloxy Moieties

This compound derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities.

A common strategy involves the introduction of an amino group at the 5-position of the this compound ring. This can be achieved by nitration at the 5-position followed by reduction of the nitro group to an amine. The resulting 5-amino-2,4-bis(benzyloxy)pyrimidine can then undergo condensation reactions with various reagents to construct the fused ring.

For example, reaction of 5-amino-2,4-bis(benzyloxy)pyrimidine with a β-ketoester or a malonic acid derivative can lead to the formation of a pyrido[2,3-d]pyrimidine (B1209978) ring. Similarly, reaction with a formamide (B127407) equivalent or a derivative of a carboxylic acid can be used to construct a pyrimido[4,5-d]pyrimidine (B13093195) system. The benzyloxy groups are generally stable under these reaction conditions and remain in the final fused heterocyclic product.

Spectroscopic and Computational Characterization of 2,4 Bis Benzyloxy Pyrimidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Analysis

¹H NMR Analysis: The proton NMR spectrum of a 2,4-bis(benzyloxy)pyrimidine derivative in chloroform-d (B32938) (CDCl₃) would typically show distinct signals for the pyrimidine (B1678525) ring proton, the benzylic protons, and the aromatic protons of the benzyl (B1604629) groups.

Pyrimidine Ring Proton (H-6): A singlet is expected for the proton at the 6-position of the pyrimidine ring. In 5-substituted analogues, this signal is absent, but in the unsubstituted compound, it would likely appear in the downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

Benzylic Protons (-CH₂-): Two distinct singlets are anticipated for the two benzylic methylene (B1212753) groups, likely appearing in the range of δ 5.4-5.5 ppm. The slight difference in their chemical shifts would arise from their different positions on the pyrimidine ring (C-2 and C-4).

Aromatic Protons (Benzyl Groups): A complex multiplet would be observed for the aromatic protons of the two benzyl groups, typically in the range of δ 7.3-7.5 ppm.

¹³C NMR Analysis: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate at distinct chemical shifts. Based on data from 5-aryl derivatives, the C-2, C-4, and C-6 carbons would likely appear in the range of δ 160-170 ppm, while the C-5 carbon would be found further upfield.

Benzylic Carbons (-CH₂-): The two benzylic carbons would give rise to signals in the range of δ 68-70 ppm.

Aromatic Carbons (Benzyl Groups): The carbons of the phenyl rings would show a series of signals in the aromatic region (δ 127-137 ppm), including the ipso-carbon (the carbon attached to the oxygen) and the ortho, meta, and para carbons.

| Assignment | ¹H Chemical Shift (δ ppm) (Predicted) | ¹³C Chemical Shift (δ ppm) (from related compounds) |

|---|---|---|

| H-6 (pyrimidine) | ~8.0-8.5 (s) | - |

| -CH₂- (at C-4) | ~5.4-5.5 (s) | ~68-69 |

| -CH₂- (at C-2) | ~5.4-5.5 (s) | ~69-70 |

| Aromatic H (benzyl) | ~7.3-7.5 (m) | - |

| C-2 (pyrimidine) | - | ~164 |

| C-4 (pyrimidine) | - | ~167 |

| C-5 (pyrimidine) | - | ~115 |

| C-6 (pyrimidine) | - | ~158 |

| Aromatic C (benzyl) | - | ~127-137 |

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, this would primarily be useful in assigning the protons within each benzyl group, revealing the coupling between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the benzylic proton signals to their corresponding carbon signals and the pyrimidine proton (H-6) to its carbon (C-6).

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₈H₁₆N₂O₂), the expected exact mass can be calculated. Experimental HRMS data for closely related 5-aryl derivatives confirms the utility of this technique. For example, the HRMS (ESI, m/z) for C₂₄H₂₀ClN₂O₂ [M+H]⁺ was calculated as 403.1213 and found to be 403.1226, showing excellent agreement. Based on this, the predicted monoisotopic mass of the protonated unsubstituted compound [C₁₈H₁₆N₂O₂ + H]⁺ is approximately 293.1285.

| Ion | Calculated m/z | Observed m/z (from related compounds) |

|---|---|---|

| [M+H]⁺ | 293.1285 | - |

| [M+Na]⁺ | 315.1104 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings (pyrimidine and benzyl groups).

Aliphatic C-H Stretching: Absorptions around 2850-3000 cm⁻¹ would correspond to the C-H stretching of the benzylic methylene (-CH₂-) groups.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine and benzene (B151609) rings would appear in the 1400-1650 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the C-O ether linkages (Ar-O-CH₂) would be expected in the range of 1000-1300 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (-CH₂-) | 2850-3000 |

| C=N and C=C Stretch (aromatic) | 1400-1650 |

| C-O Stretch (ether) | 1000-1300 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule.

UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or chloroform (B151607) would be expected to show absorption bands characteristic of the pyrimidine and benzene chromophores. Typically, pyrimidine derivatives exhibit strong absorptions in the UV region. The presence of the benzyloxy groups would likely result in absorption maxima (λmax) around 220-280 nm, corresponding to π→π* transitions within the aromatic systems.

Fluorescence Emission: Many pyrimidine derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), this compound may exhibit fluorescence emission. The emission wavelength and quantum yield would be dependent on the specific electronic structure and the solvent environment. The fluorescence is expected to be in the UV or blue region of the spectrum.

Solvatochromism Studies

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption or emission spectra—when dissolved in different solvents. This phenomenon provides insight into the electronic ground and excited states of a molecule and its interactions with the solvent environment. For a compound like this compound, a solvatochromism study would involve recording its UV-Visible absorption spectra in a range of solvents with varying polarities. Analysis of these spectral shifts could reveal information about the change in the molecule's dipole moment upon electronic excitation. Despite the application of this technique to many pyrimidine derivatives, specific studies measuring and analyzing the solvatochromic behavior of this compound have not been found in the surveyed literature.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. Such an analysis for this compound would provide invaluable data, including:

Crystal System and Space Group: Defining the symmetry and packing of the molecules in the crystal lattice.

Bond Lengths and Angles: Offering a precise measurement of the molecular geometry.

Conformational Details: Revealing the orientation of the benzyloxy groups relative to the pyrimidine ring.

Intermolecular Interactions: Identifying non-covalent forces such as hydrogen bonds or π-π stacking that stabilize the crystal structure.

A search of crystallographic databases and the broader scientific literature did not yield a published crystal structure for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting and understanding the structure, reactivity, and spectroscopic properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Currently, there is a lack of specific published research focusing on the use of Molecular Dynamics (MD) simulations for the detailed conformational analysis of the compound this compound. While MD simulations are a powerful tool for studying the dynamic behavior and conformational landscapes of molecules, dedicated studies for this particular pyrimidine derivative were not identified in a comprehensive search of scientific literature.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking studies have been employed to investigate the potential of this compound derivatives as inhibitors of specific biological targets. One notable study focused on their interaction with the N-terminal domain of Heat Shock Protein 90 (HSP90), a well-known target in cancer therapy. arxiv.org

In this research, a series of 2,4-bis(benzyloxy)-5-arylpyrimidines were designed and synthesized to explore their potential as HSP90 inhibitors. arxiv.org Molecular docking was performed to predict the binding modes and affinities of these compounds within the ATP-binding pocket of HSP90. The docking results revealed that the this compound scaffold can effectively occupy the active site of the HSP90 N-terminal domain. arxiv.org

One of the synthesized derivatives, 2,4-Bis(benzyloxy)-5-(m-tolyl)pyrimidine , demonstrated a favorable binding mode. Its interaction with the HSP90 active site highlighted the importance of the substituent at the 5-position of the pyrimidine ring for achieving potent inhibitory activity. arxiv.org The docking analysis suggested that this compound forms a stable complex with the protein, positioning it as a promising candidate for further development as an HSP90 inhibitor. arxiv.org

The key interactions observed in the molecular docking studies are summarized in the table below, illustrating the binding mode of a representative this compound derivative within the HSP90 active site.

| Compound Feature | Interacting Residue(s) in HSP90 | Type of Interaction | Significance |

| Pyrimidine Ring | Key amino acids in the ATP-binding site | Hydrogen Bonding | Anchors the ligand within the active site |

| Benzyloxy Groups | Hydrophobic pocket residues | Van der Waals / Hydrophobic | Enhances binding affinity and stability |

| 5-Aryl Substituent | Additional residues in the binding pocket | Hydrophobic / Pi-stacking | Contributes to potency and selectivity |

These molecular docking studies provide valuable insights into the structure-activity relationships of this compound derivatives and underscore their potential as a scaffold for designing novel HSP90 inhibitors. arxiv.org

Advanced Applications and Research Directions

Applications in Medicinal Chemistry

The structural framework of 2,4-Bis(benzyloxy)pyrimidine is of significant interest in drug discovery. The benzyloxy groups can be readily cleaved or replaced, allowing for the introduction of various functional groups to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This synthetic flexibility makes it an invaluable intermediate in the creation of complex molecular architectures.

Role as Synthetic Intermediates for Biologically Active Molecules

The utility of 2,4-disubstituted pyrimidines, including structures derived from this compound, as synthetic intermediates is well-documented. nih.gov These compounds serve as foundational scaffolds for constructing more elaborate molecules with targeted biological functions. For instance, the synthesis of various 2,4-disubstituted pyrimidine (B1678525) cores often proceeds through common intermediates, which can be modified in a stepwise fashion. acs.orgnih.gov Synthetic strategies frequently involve nucleophilic substitution reactions where the groups at the C2 and C4 positions are replaced to build a library of derivatives. nih.gov This approach has been successfully employed to generate compounds for screening against various therapeutic targets, demonstrating the pivotal role of such pyrimidine intermediates in the efficient exploration of chemical space for drug discovery.

Development of Pharmaceutical Agents

The pyrimidine nucleus is a privileged structure in pharmacology, present in numerous approved drugs. jacsdirectory.com Derivatives of this compound are actively being investigated for a variety of therapeutic applications, leveraging the diverse biological activities associated with the pyrimidine core. nih.govresearchgate.net

The pyrimidine scaffold is a versatile core in the development of antiviral agents. nih.gov While direct studies on the antiviral properties of this compound are not extensively detailed in recent literature, the broader class of 2,4-disubstituted pyrimidines has shown promise. For example, various pyrimidine derivatives have been synthesized and evaluated for their activity against a range of viruses, including influenza A and human coronavirus. nih.govmdpi.com Research has shown that modifications on the pyrimidine ring can lead to compounds with significant antiviral efficacy. nih.govmdpi.com For instance, certain pyrimidine-2,4-dione derivatives have demonstrated inhibitory activity against HIV reverse transcriptase in the nanomolar range. nih.gov The development of nucleoside analogues containing the pyrimidine moiety continues to be a fruitful area of research for new antiviral therapies. nih.gov

The development of pyrimidine-based anticancer agents is a major focus of medicinal chemistry. nih.govnih.govalliedacademies.org Derivatives of this compound have been specifically investigated for their potential as anticancer drugs. Research has led to the discovery of 2,4-bis(benzyloxy)-5-arylpyrimidines as a novel class of compounds with antiproliferative activity against multiple breast cancer cell lines, with some derivatives showing IC₅₀ values in the low micromolar range. tandfonline.comnih.gov These compounds often exert their effects by targeting key proteins involved in cancer progression. tandfonline.comnih.gov Molecular docking studies have further elucidated the potential mechanisms of action, such as the inhibition of critical enzymes like topoisomerase II. nih.govresearchgate.net

| Compound | Substitution at C5 | MCF-7 IC₅₀ (μM) | MDA-MB-231 IC₅₀ (μM) | MDA-MB-468 IC₅₀ (μM) |

|---|---|---|---|---|

| 22c | m-tolyl | 3.14 | 3.43 | 2.88 |

| 22g | 2-chlorophenyl | 4.55 | 4.27 | 4.01 |

| 22i | 2,4-dichlorophenyl | 2.99 | 2.83 | 2.76 |

Certain pyrimidine derivatives have been explored for their immunosuppressive properties, which are crucial for treating autoimmune diseases and preventing organ transplant rejection. google.com The mechanism often involves the inhibition of nucleotide synthesis, which selectively targets proliferating T and B lymphocytes. nih.gov For example, inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase, which is a key step in de novo pyrimidine synthesis, are used in the treatment of rheumatoid arthritis. youtube.comyoutube.com While specific studies focusing solely on this compound for immunosuppression are limited, the broader class of pyrimidine analogues represents a promising area for the development of new immunomodulatory drugs. google.comnih.gov

Targeting specific enzymes is a fundamental strategy in modern drug design, and derivatives of this compound have been successfully developed as potent inhibitors of several clinically relevant enzymes.

HSP90 N-terminal inhibitors: Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of many proteins required for tumor cell growth, making it a key target for anticancer drug development. tandfonline.com Researchers have identified 2,4-bis(benzyloxy)-5-arylpyrimidines as a novel class of HSP90 N-terminal inhibitors. tandfonline.comnih.gov One notable derivative, compound 22k, demonstrated a strong affinity for the HSP90α N-terminus with an IC₅₀ value of 0.21 μM. nih.gov These inhibitors function by binding to the N-terminus of HSP90, which leads to the degradation of client oncoproteins. nih.gov

Topoisomerase II inhibitors: Topoisomerase II is a vital enzyme that regulates DNA topology and is a validated target for anticancer drugs. nih.govnih.gov Fused pyrimidine derivatives have shown potent topoisomerase II inhibitory activity. nih.gov For example, certain thiazolopyrimidine derivatives have been found to inhibit topoisomerase II with IC₅₀ values comparable to the standard drug doxorubicin. nih.govresearchgate.net Molecular modeling studies suggest that pyrimidine-based compounds can effectively bind to the active site of the topoisomerase II enzyme, explaining their inhibitory effects. nih.govnih.gov While direct inhibition by this compound itself is not the primary focus, its derivatives are part of a larger family of pyrimidines being investigated for this mechanism. nih.govresearchgate.netacs.org

Neuronal Nitric Oxide Synthase (nNOS) inhibitors: Selective inhibition of neuronal nitric oxide synthase (nNOS) is a therapeutic strategy for neurodegenerative disorders. acs.orgacs.org Novel 2,4-disubstituted pyrimidines have been developed as potent and selective nNOS inhibitors. acs.orgnih.gov By combining a 2-imidazolylpyrimidine head with other structural components, researchers have created inhibitors with high potency. acs.orgnih.gov For instance, compound 9 in one such series was identified as one of the most potent nNOS inhibitors with a Ki value of 0.019 μM. acs.org

Tyrosinase inhibitors: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders. rsc.orgresearchgate.net A series of novel bis-pyrimidine derivatives were recently designed and synthesized, showing moderate to good inhibitory activity against mushroom tyrosinase. rsc.orgnih.gov The IC₅₀ values for this series ranged from 12.36 to 86.67 μM, with several compounds showing more potent inhibition than the standard inhibitor, kojic acid. researchgate.netnih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. rsc.org

| Compound | IC₅₀ (μM) | Standard (Kojic Acid) IC₅₀ (μM) |

|---|---|---|

| 1P | 25.38 ± 1.54 | 16.69 ± 2.81 |

| 2P | 34.54 ± 1.87 | |

| 3P | 45.67 ± 2.01 | |

| 4P | 86.67 ± 3.08 | |

| 5P | 20.45 ± 1.45 | |

| 6P | 12.36 ± 1.24 | |

| 7P | 15.78 ± 1.34 | |

| 8P | 18.98 ± 1.65 |

Applications in Materials Science

The pyrimidine scaffold is not limited to biological applications; its electronic properties and synthetic accessibility make it a valuable component in the field of materials science.

Pyrimidine derivatives are being explored for their use in advanced materials due to their unique optical and electronic properties. researchgate.net Appropriately substituted pyrimidines have been developed as efficient emitters for Organic Light-Emitting Diodes (OLEDs) because of their thermally activated delayed fluorescence (TADF) characteristics. researchgate.net Furthermore, pyrimidine-based chromophores have been established as effective two-photon absorption materials, which have applications in 3D lithographic microfabrication and 3D data storage. researchgate.net The ability to tune the electro-optical properties of these materials by selecting appropriate electron-donating and electron-withdrawing substituents makes the pyrimidine core a versatile building block for functional organic materials. researchgate.net

The pyrimidine ring is an effective component in the design of various dyes due to its electron-deficient nature, which can be harnessed to create push-pull chromophores. researchgate.net These chromophores have been developed for applications such as photosensitizers in dye-sensitized solar cells. researchgate.net The synthesis of novel azo dyes containing heterocyclic rings like pyrimidine is an active area of research. niscpr.res.in These dyes can exhibit superior properties, including high chromophoric strength, brilliant hues, and excellent fastness properties when applied to fabrics like cotton and silk. niscpr.res.in For instance, quinoline-substituted pyrimidine heterocyclic azo dye derivatives have been synthesized and shown to produce a variety of colors with good to excellent fastness. niscpr.res.in The infrared spectra of some pyrimidine-containing dyes adsorbed on TiO2 indicate the formation of coordinate bonds between the pyrimidine ring and the TiO2 surface, suggesting their potential as electron-withdrawing anchoring groups in photovoltaic applications. researchgate.net

Applications in Agrochemicals

Nitrogen-containing heterocyclic compounds, including pyrimidines, have found significant use in the agrochemical industry. niscpr.res.in Their biological activity is not restricted to medicinal applications but extends to the control of unwanted vegetation. A patent for pyrimidinyloxy benzene (B151609) derivatives highlights their use as herbicides. google.com These compounds are designed to control a range of undesirable plants, demonstrating the utility of the pyrimidine scaffold in developing new agrochemical products. google.com

Coordination Chemistry and Ligand Development

The strategic design of ligands is paramount in the development of new coordination complexes with desired functionalities. The incorporation of the pyrimidine moiety into phosphine (B1218219) ligands introduces additional coordination sites and the potential for non-covalent interactions, which can influence the stability and catalytic activity of the resulting metal complexes.

常见问题

Q. What are the common synthetic routes for 2,4-bis(benzyloxy)pyrimidine, and what key reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic displacement of chlorides in pyrimidine precursors. For example, 4,6-dichloro-2-(methylthio)pyrimidine can undergo benzyloxy substitution using benzyl alcohol and sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Critical factors include:

- Reagent ratios : Excess benzyl alcohol (≥2 equiv.) ensures complete substitution.

- Temperature : Reactions are conducted at reflux (~80°C) for 12–24 hours.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted benzyl alcohol and byproducts.

Yields range from 60–80% for this step, though subsequent modifications (e.g., chlorination or boronic acid introduction) may reduce overall efficiency .

Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its purity?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify benzyloxy protons (δ 4.8–5.1 ppm) and pyrimidine carbons (δ 150–160 ppm) .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+Na] for CHNO, calc. 318.1218) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .

Purity is assessed via thin-layer chromatography (TLC) and HPLC (≥95% purity for research-grade material) .

Advanced Research Questions

Q. What strategies are employed to optimize low-yielding steps in the synthesis of derivatives, such as chlorination at the C5 position?

Chlorination at C5 using N-chlorosuccinimide (NCS) in acetonitrile (MeCN) often yields ≤30% due to side reactions (e.g., over-chlorination or decomposition) . Optimization strategies include:

- Temperature control : Maintaining 0–5°C minimizes byproduct formation.

- Catalyst screening : Lewis acids like FeCl improve regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict moisture control .

Recent studies report improved yields (45–50%) using microwave-assisted synthesis at controlled power settings .

Q. How does this compound serve as a precursor in developing HSP90 N-terminal inhibitors, and what in vitro models validate its efficacy?

Derivatives like 2,4-bis(benzyloxy)-5-arylpyrimidines inhibit HSP90 by competitively binding to its N-terminal ATP-binding pocket. Key validation steps include:

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities (ΔG ≤ −8.5 kcal/mol) .

- Enzyme inhibition assays : IC values are measured via fluorescence polarization (FP) using recombinant HSP90α (typical IC = 0.5–2.0 µM) .

- Cell-based models : Anti-proliferative activity is tested in cancer lines (e.g., MCF-7 breast cancer, GI = 1–5 µM) .

Q. What are the challenges in introducing boronic acid groups at specific positions on the this compound scaffold?

Introducing boronic acid at C5 requires:

- Protecting group strategies : Benzyloxy groups at C2 and C4 must remain intact during Miyaura borylation, which demands palladium catalysts (Pd(dppf)Cl) and pinacolborane in THF at 80°C .

- Regioselectivity : Competing reactions at C6 are mitigated using sterically hindered ligands (e.g., XPhos) .

- Purification challenges : Boronic acids are prone to protodeboronation; reverse-phase HPLC with acidic mobile phases stabilizes the product .

Data Contradiction Analysis

Q. How do researchers reconcile discrepancies in reported yields for key synthetic steps across studies?

Discrepancies arise from:

- Scale differences : Milligram-scale reactions often yield higher efficiency (e.g., 70–80%) than gram-scale (50–60%) due to mixing and heat transfer limitations .

- Reagent purity : Anhydrous NaH (95% vs. 60% oil dispersion) drastically affects substitution efficiency .

- Analytical methods : Yields calculated via H NMR vs. isolated mass may vary by 5–10% .

Standardizing protocols (e.g., inert atmosphere, solvent drying) and reporting detailed reaction logs minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。